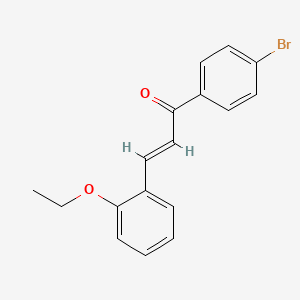

(2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-bromophenyl group (electron-withdrawing) at position 1 and a 2-ethoxyphenyl group (electron-donating) at position 2. The ethoxy group at the ortho position introduces steric and electronic effects, influencing molecular conformation, intermolecular interactions, and electronic properties. Chalcones of this type are studied for their nonlinear optical (NLO) properties, biological activity, and structural diversity .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYJEYHTYSOGNS-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide ions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound (2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exhibits several promising applications:

Anticancer Activity

Research indicates that chalcone derivatives can induce apoptosis in cancer cells. Specifically, this compound has shown potential against various cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest. Studies have demonstrated that the compound can downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Chalcones possess significant antimicrobial activity against a range of pathogens. The bromine substitution in this compound enhances its efficacy against bacteria and fungi. This compound has been tested against strains like Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation for potential therapeutic applications .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have indicated that chalcone derivatives can inhibit the production of pro-inflammatory cytokines. The compound has been shown to reduce the expression of COX-2 and iNOS in inflammatory models, suggesting its potential as an anti-inflammatory agent .

Material Science

Chalcones are not only limited to biological applications but also find utility in material science:

Organic Light Emitting Diodes (OLEDs)

Chalcone derivatives have been explored as materials for OLEDs due to their favorable photophysical properties. The incorporation of this compound into polymer matrices has shown enhanced light emission characteristics, making it a candidate for developing efficient light-emitting devices .

Photovoltaic Cells

The compound's ability to absorb light effectively can be harnessed in photovoltaic applications. Research is ongoing into its use as a sensitizer in dye-sensitized solar cells (DSSCs), where it could improve energy conversion efficiencies .

Organic Synthesis

Chalcones serve as versatile intermediates in organic synthesis:

Synthesis of Flavonoids

This compound can be utilized as a precursor for synthesizing flavonoids, which are important compounds with numerous health benefits. The synthetic pathways involving this chalcone can lead to the development of new flavonoid derivatives with enhanced biological activities .

Development of Novel Compounds

The structure of this compound allows for modifications that can yield novel compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects :

- Electron-Withdrawing Groups (EWGs) :

- (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one ():

The nitro group at the para position significantly lowers the HOMO-LUMO gap (4.32 eV via DFT/B3LYP) compared to ethoxy-substituted analogs. This enhances NLO properties, with a hyperpolarizability (β) of 2.89 × 10⁻³⁰ esu in polar solvents . - (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one ():

Dual bromine substituents (ortho and para) increase molecular weight (367.05 g/mol) and density. The ortho-bromo group induces steric hindrance, reducing planarity (inter-ring dihedral angle: 12.4°) .

- (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one ():

- Electron-Donating Groups (EDGs) :

- (2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one ():

The methoxy group at the ortho position enhances solubility and forms intramolecular hydrogen bonds. The bromine at position 5 creates a polarized electronic structure, with a dipole moment of 5.12 D . - (2E)-1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one ():

The hydroxyl group enables strong intermolecular O–H⋯O hydrogen bonding (bond length: 1.85 Å), stabilizing crystal packing. This contrasts with the ethoxy group, which participates in weaker C–H⋯O interactions .

- (2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one ():

Crystallographic and Packing Behavior

- Ethoxy vs. Fluoro : The ethoxy group in the target compound introduces larger steric bulk than fluorine, resulting in a less planar structure (dihedral angle: 8.49° vs. 5.12° for the fluoro analog) .

- Thiophene Derivatives : Replacement of a phenyl ring with thiophene () reduces conjugation length but enhances π-π stacking (centroid distance: 3.68 Å) due to sulfur’s polarizability .

Spectroscopic and Computational Insights

FTIR and Raman Signatures :

- The target compound’s carbonyl (C=O) stretch appears at 1665 cm⁻¹, red-shifted compared to the nitro analog (1690 cm⁻¹ in ) due to EDG effects .

- B3LYP/6-31+G(d) calculations predict a HOMO-LUMO gap of 4.05 eV for the ethoxy derivative, intermediate between nitro (3.92 eV) and hydroxyl (4.20 eV) analogs .

Solvent Effects on NLO Properties :

Compound Solvent (ε) Hyperpolarizability (β, ×10⁻³⁰ esu) Target Compound (predicted) DMSO (46.7) 1.98 (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one Acetone (20.7) 2.89

Biological Activity

(2E)-1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula: C17H15BrO2

- Molecular Weight: 331.2 g/mol

- CAS Number: 1206687-37-7

Chalcones are known for their ability to modulate various biological pathways, primarily through the inhibition of specific enzymes and the induction of apoptosis in cancer cells. The presence of bromine and ethoxy groups in this compound enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 15.3 | |

| HeLa (Cervical Cancer) | 12.8 |

The compound's mechanism involves the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells. In a study, morphological changes indicative of apoptosis were observed at concentrations as low as 1 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses significant antibacterial activity against several strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Study: In Vivo Anti-inflammatory Study

In a recent animal model study, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.